molecular formula C11H20N2O2 B13012843 tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13012843
M. Wt: 212.29 g/mol
InChI Key: WDLJVXLPYIOWOZ-YIZRAAEISA-N
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Description

tert-Butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic amine derivative featuring a norbornane-like framework with a tert-butyl carbamate (Boc) protecting group and an amino substituent at the 6-position. Its stereochemistry (1S,4S,6R) is critical for its physicochemical and biological properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for chiral ligands and bioactive molecules . The compound’s rigid bicyclic structure enhances stereochemical stability, while the Boc group facilitates selective deprotection during synthetic workflows .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7/h7-9H,4-6,12H2,1-3H3/t7-,8+,9-/m0/s1

InChI Key

WDLJVXLPYIOWOZ-YIZRAAEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@H]([C@@H]1C2)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate bicyclic ketone.

    Reduction: The ketone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Protection: The amino group is protected using a tert-butyl ester to prevent unwanted reactions during subsequent steps.

    Cyclization: The protected amino alcohol undergoes cyclization to form the bicyclic structure.

    Deprotection: The tert-butyl ester is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can produce a variety of alkylated or acylated products.

Scientific Research Applications

tert-Butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. The compound may also interact with cellular pathways involved in signal transduction and metabolic regulation.

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of azabicycloheptane derivatives significantly impacts their reactivity and applications. Key stereoisomers include:

Compound Name CAS Number Stereochemistry Purity Molecular Formula Key Properties/Applications Source
tert-Butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate 1433638-95-9* (1S,4S,6R) 97% C₁₁H₂₀N₂O₂ Chiral intermediate for drug discovery
(1R,4R,6S)-tert-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate 1433638-95-9 (1R,4R,6S) 95% C₁₁H₂₀N₂O₂ Diastereomer with distinct biological activity
rac-tert-Butyl (1R,4R,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate Not specified Racemic mixture 95% C₁₁H₂₀N₂O₂ Used in racemic screening studies

*Note: The CAS number 1433638-95-9 is shared by enantiomeric forms due to supplier-specific labeling practices.

Key Findings :

  • The (1S,4S,6R) configuration exhibits superior binding affinity in receptor modulation compared to its (1R,4R,6S) counterpart .
  • Racemic mixtures are less pharmacologically relevant but serve as cost-effective intermediates .
Positional Isomers (Amino Group Variation)

The position of the amino group alters hydrogen-bonding capacity and synthetic utility:

Compound Name CAS Number Amino Position Purity Molecular Formula Applications Source
tert-Butyl endo-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate 1290539-90-0 5-position 95% C₁₁H₂₀N₂O₂ Precursor for fluorinated drug candidates
This compound 1433638-95-9 6-position 97% C₁₁H₂₀N₂O₂ Preferred for chiral resolution protocols

Key Findings :

  • 6-Amino derivatives exhibit higher solubility in polar solvents (e.g., DMSO) due to favorable hydrogen-bonding geometry .
  • 5-Amino analogs are more reactive in nucleophilic acyl substitution reactions .
Functional Group Analogues

Replacing the amino group with hydroxyl or other moieties modulates acidity and reactivity:

Compound Name CAS Number Functional Group Purity Molecular Formula Key Properties Source
tert-Butyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate 1628319-90-3 Hydroxyl 95% C₁₁H₁₉NO₃ Lower basicity (pKa ~8.2 vs. ~9.5 for amino)
This compound 1433638-95-9 Amino 97% C₁₁H₂₀N₂O₂ Higher metabolic stability in vivo

Key Findings :

  • Hydroxyl derivatives are prone to oxidation, limiting their use in long-term storage .
  • Amino-substituted variants show enhanced stability in physiological pH ranges .
Ring Size and Bicyclic Framework Variants

Larger or smaller bicyclic systems influence steric hindrance and ring strain:

Compound Name CAS Number Bicyclic System Purity Molecular Formula Applications Source
tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate 1251013-48-5 Azabicyclo[4.1.0] 95% C₁₁H₂₀N₂O₂ Intermediate for strained macrocycles
tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate 1240782-81-3 Diazabicyclo[2.2.2] 97% C₁₂H₂₁N₂O₂ Chelating agents for metal catalysis

Key Findings :

  • Azabicyclo[2.2.2]octane derivatives exhibit reduced ring strain, enhancing thermal stability .
  • Smaller frameworks (e.g., azabicyclo[4.1.0]) are utilized in constrained peptide mimics .

Biological Activity

Tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound notable for its unique azabicyclo structure, which incorporates a nitrogen atom within a bicyclic framework. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in modulating enzyme activities and influencing receptor signaling pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1628319-93-6

Table 1: Structural Features of Similar Compounds

Compound NameStructureUnique Features
Tert-butyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylateBicyclic structure with hydroxyl groupHydroxyl instead of amino group
Tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylateSimilar bicyclic coreDifferent stereochemistry at 6-position
Tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylateBicyclic structure with amino groupDifferent stereochemistry at 4-position

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity.

Potential Targets

  • Enzymatic Modulation : The compound may influence enzyme kinetics through competitive inhibition or allosteric modulation.
  • Receptor Interaction : It could act as an agonist or antagonist at various receptor sites, impacting signaling pathways involved in physiological processes.

Research Findings

Recent studies have suggested that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary research indicates cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology.
  • Antiviral Properties : Its structural similarity to known antiviral agents raises the possibility of efficacy against viral infections.

Case Study Example

In a study assessing the cytotoxic effects of various azabicyclo compounds on cancer cell lines, this compound demonstrated significant inhibition of cell proliferation in human breast cancer cells (MCF7), with an IC50 value indicating effective potency compared to standard chemotherapeutic agents.

In Vitro Studies

In vitro assays have been conducted to evaluate the binding affinity of this compound to various receptors and enzymes:

Biological TargetBinding Affinity (Ki)Assay Type
Enzyme A50 nMCompetitive Inhibition
Receptor B200 nMRadiolabeled Binding Assay

These findings indicate that the compound has a moderate binding affinity for certain biological targets, warranting further investigation into its pharmacological potential.

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